
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione, also known as PD184352, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. It was first identified as a potent inhibitor of MEK1/2, a kinase involved in the MAP kinase pathway, and has since been investigated for its ability to inhibit other kinases and signaling pathways.
作用机制
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione inhibits the activity of MEK1/2, which is a kinase involved in the MAP kinase pathway. This pathway is frequently dysregulated in cancer cells, leading to increased proliferation and survival. By inhibiting MEK1/2, this compound can disrupt this pathway and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inhibiting the MAP kinase pathway, this compound can also induce cell cycle arrest, inhibit angiogenesis, and suppress the expression of anti-apoptotic proteins.
实验室实验的优点和局限性
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has several advantages as a tool for cancer research. It is a potent and selective inhibitor of MEK1/2, making it a valuable tool for studying the MAP kinase pathway. Additionally, this compound has been extensively studied in vitro and in vivo, providing a wealth of data on its effects on cancer cells.
However, this compound also has some limitations. It has been shown to have off-target effects on other kinases, such as JNK and p38, which can complicate its use as a tool for studying the MAP kinase pathway. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on 8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of more potent and selective MEK inhibitors, which could have improved efficacy and fewer off-target effects. Another area of research is the investigation of combination therapies involving this compound and other chemotherapeutic agents, which could enhance its anti-cancer effects. Finally, there is interest in exploring the effects of this compound on other signaling pathways beyond the MAP kinase pathway, which could reveal new therapeutic targets for cancer treatment.
合成方法
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a variety of methods, including the reaction of 2,6-dioxopurines with alkyl or aryl thiols in the presence of a base. One common synthesis method involves the reaction of 2,6-dioxopurine with 2-methylthio-1-propanol in the presence of potassium carbonate and acetonitrile.
科学研究应用
8-(isopropylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including melanoma, pancreatic cancer, and non-small cell lung cancer. This compound has also been investigated for its ability to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and gemcitabine.
属性
IUPAC Name |
3-methyl-7-octyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2S/c1-5-6-7-8-9-10-11-21-13-14(18-17(21)24-12(2)3)20(4)16(23)19-15(13)22/h12H,5-11H2,1-4H3,(H,19,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPIIISJFRCCJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

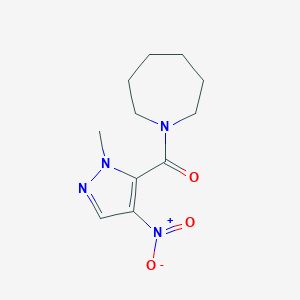

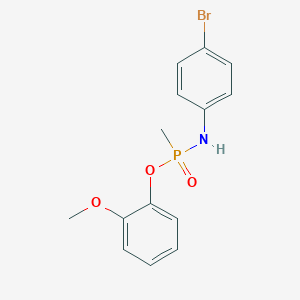
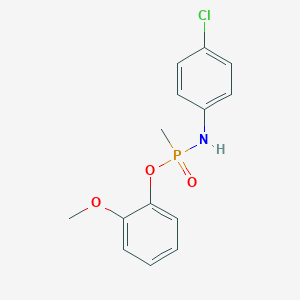

![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B402187.png)
![3-{2-[3-(allyloxy)benzylidene]hydrazino}-N-cyclohexyl-3-oxopropanamide](/img/structure/B402188.png)
![N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]benzohydrazide](/img/structure/B402189.png)
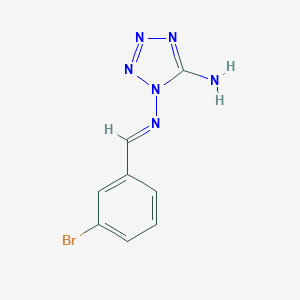
![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402192.png)
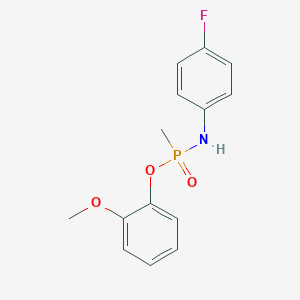
![2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402196.png)

![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402199.png)